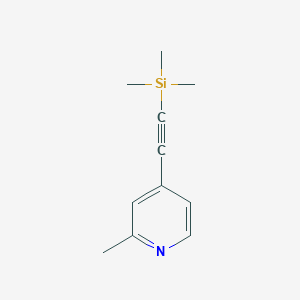

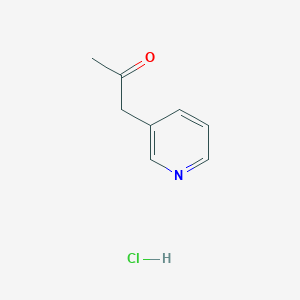

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Vue d'ensemble

Description

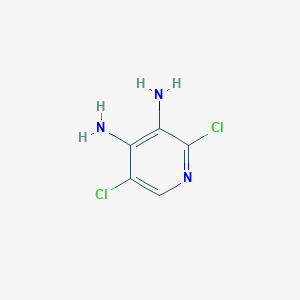

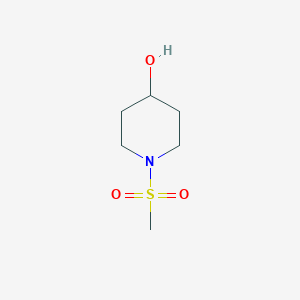

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (abbreviated as 2M4TEP) is an organosilicon compound that has been extensively studied in recent years due to its potential applications in organic synthesis, biochemistry, and pharmacology. This compound has a unique structure, featuring two nitrogen atoms and two carbon-silicon bonds. Its synthesis has been the focus of a number of studies, and it has been used in a variety of experiments to explore its biological and physiological effects.

Applications De Recherche Scientifique

Synthesis and Characterization

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has been utilized in the synthesis and characterization of various organic compounds. For instance, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was further processed to yield 2,5-bis(2-pyridyl) thiophene, a compound characterized by X-ray crystallography (Al-taweel, 2002).

Chemical Reactions and Polymerization

The compound plays a role in various chemical reactions, including the treatment of halopyridinols to produce furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). It is also involved in the polymerization of acetylenic bonds in 2-ethynylpyridine, contributing to the formation of poly(N-methylethynylpyridinium triflates) with extensive backbone conjugation (Subramanyam et al., 1993).

Molecular Structure Studies

Studies on the molecular structure of compounds related to this compound have been conducted, such as the crystal and molecular structure analysis of 2-Trimethylgermyl- and 2- trimethylstannyl-pyridine, providing insights into the bending of substituents towards the nitrogen heteroatom and the intrinsic properties of the heteroarene skeleton (Riedmiller et al., 1999).

Photophysical Properties

The compound has been investigated for its photophysical properties. For example, Ti(O-i-Pr)(4)/2i-PrMgCl reaction with 2,n-bis[(trimethylsilyl)ethynyl]pyridines resulted in the formation of monotitanated complexes with intense blue fluorescence emission, indicating potential applications in materials science (Takayama et al., 2004).

Miscellaneous Applications

Other applications include its use in the preparation of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002), and the N-methylation of bis(trimethylsilyl)methyl pyridines, contributing to the understanding of hyperconjugation and molecular rotation barriers (Hassall et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQNRANZOQFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621190 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761426-51-1 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)